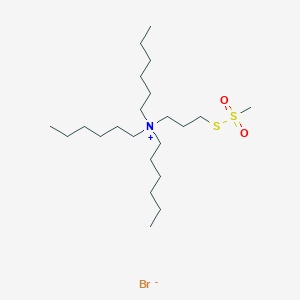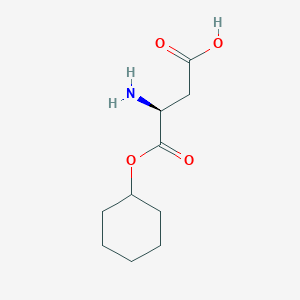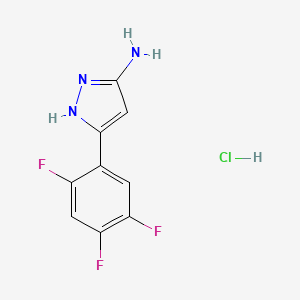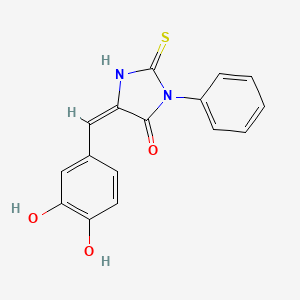
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is a chemical compound with the molecular formula C22H48BrNO2S2 and a molecular weight of 502.66 . It is a water-soluble analogue of the charged MTS reagent MTSET and is used in various scientific applications, particularly in the substituted cysteine accessibility method (SCAM) to probe the topology and function of ligand-gated ion channels and transporter proteins .
Métodos De Preparación
The synthesis of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves several steps. The primary synthetic route includes the reaction of trihexylamine with 3-chloropropyl methanethiosulfonate in the presence of a suitable solvent. The reaction conditions typically involve moderate temperatures and the use of a base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in the methanethiosulfonate group.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents under controlled temperature and pH conditions.
Aplicaciones Científicas De Investigación
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research involving this compound contributes to understanding the mechanisms of certain diseases and the development of potential therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as cysteine residues in proteins. The compound modifies these residues, allowing researchers to study the protein’s structure and function. The pathways involved include the formation of covalent bonds between the compound and the target protein, leading to changes in the protein’s activity and properties .
Comparación Con Compuestos Similares
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide can be compared with other similar compounds, such as:
MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide): Another charged MTS reagent used in SCAM.
MTSES (Sodium (2-sulfonatoethyl)methanethiosulfonate): A negatively charged MTS reagent used for similar applications.
MTSEA (2-Aminoethyl Methanethiosulfonate): A positively charged MTS reagent with different functional groups.
The uniqueness of this compound lies in its specific structure and properties, making it suitable for particular applications in scientific research .
Propiedades
Fórmula molecular |
C22H48BrNO2S2 |
|---|---|
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
trihexyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
InChI |
InChI=1S/C22H48NO2S2.BrH/c1-5-8-11-14-18-23(19-15-12-9-6-2,20-16-13-10-7-3)21-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ULTJTXDFTJXMSH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCSS(=O)(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)

![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)








